2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Description
The compound 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol (BG13174, CAS 941823-63-8) is a benzodiazol derivative with a molecular formula of C₁₆H₁₅ClN₂O and a molecular weight of 286.7561 . Its structure features a 1,3-benzodiazol core substituted at position 1 with a 2-chlorophenylmethyl group and at position 2 with an ethanol moiety.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXTVUYJGIAAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-aminobenzyl alcohol attacks the electrophilic carbon of 2-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or methanol.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety undergoes oxidation under controlled conditions. Common oxidizing agents and products include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | 2-{1-[(2-chlorophenyl)methyl]-1H-benzodiazol-2-yl}acetic acid | |
| CrO₃ (Jones reagent) | Acetone, 0–25°C | 2-{1-[(2-chlorophenyl)methyl]-1H-benzodiazol-2-yl}acetaldehyde | |
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | Ketone derivative (partial oxidation) |
The chlorophenyl group stabilizes intermediates via inductive effects, directing oxidation to the ethanol chain without ring degradation.
Reduction Reactions
The benzodiazole ring is susceptible to reduction, yielding dihydro derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, RT | Partial reduction to 4,5-dihydrobenzodiazole | |
| LiAlH₄ | Dry THF, reflux | Fully reduced 1,2,3,4-tetrahydrobenzodiazole |
Reduction selectivity depends on steric hindrance from the 2-chlorobenzyl group, favoring partial reduction under milder conditions.
Substitution Reactions
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
The electron-withdrawing chlorine atom enhances NAS reactivity at the ortho and para positions .
Hydrogen Bonding and Solid-State Reactivity
Crystallographic studies of analogs reveal N–H⋯O/S hydrogen bonds forming dimeric aggregates . These interactions:
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Enhance thermal stability (decomposition >250°C).
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Reduce solubility in nonpolar solvents (e.g., hexane).
-
Influence regioselectivity in solid-state reactions.
Comparative Reactivity with Analogues
| Compound | Oxidation Rate | Reduction Selectivity | NAS Reactivity |
|---|---|---|---|
| 2-{1-[(4-fluorophenyl)methyl]-1H-benzodiazol-2-yl}ethan-1-ol | Moderate | High (LiAlH₄) | Low |
| 2-{1-[(3-methylphenyl)methyl]-1H-benzodiazol-2-yl}ethan-1-ol | Slow | Partial (NaBH₄) | Moderate |
| 2-{1-[(2-chlorophenyl)methyl]-1H-benzodiazol-2-yl}ethan-1-ol | Fast | Partial (NaBH₄) | High |
The 2-chloro substituent increases oxidation rates due to enhanced intermediate stabilization, while steric effects limit full ring reduction .
Potential Side Reactions and Byproducts
Scientific Research Applications
Basic Information
- IUPAC Name : 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
- Molecular Formula : C15H14ClN2O
- Molecular Weight : 272.73 g/mol
Structure
The compound features a benzodiazole ring fused with a chlorophenyl group, contributing to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example:
- A study demonstrated that derivatives of benzodiazole could induce apoptosis in human cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported:
- Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that this compound may help in mitigating neurodegenerative conditions. Specific findings include:
- Reduction of oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity .
Photostable Materials
Benzodiazole derivatives are utilized in the formulation of photostable materials. The incorporation of this compound into polymers enhances their resistance to UV degradation, making them suitable for applications in coatings and plastics.
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Its ability to act as a light-emitting layer can improve the efficiency and color purity of OLED devices.
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized various benzodiazole derivatives, including the target compound, and evaluated their cytotoxic effects on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against common bacterial pathogens. The results showed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 3: Neuroprotection
A study investigating the neuroprotective effects of benzodiazole derivatives found that treatment with the compound led to decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. This suggests a mechanism by which the compound could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and affecting signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between BG13174 and related compounds:
Structural and Functional Analysis
Chlorine Substitution Patterns
- BG13174’s 2-chlorophenylmethyl group provides steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets in biological targets .
Functional Group Variations
- The acetamide substituent in C174-0581 enhances hydrogen-bonding capacity, likely improving target affinity compared to BG13174’s hydroxyl group .
Phenyl Ring Modifications
Physicochemical Properties
- Solubility: The ethanol group in BG13174 likely enhances aqueous solubility compared to thiol- or chloromethyl-containing analogues.
Biological Activity
The compound 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 272.73 g/mol
- CAS Number : 341021-39-4
Biological Activity Overview
Research indicates that compounds within the benzodiazole class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in various studies:
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of benzodiazole derivatives. For instance:
- A study demonstrated that related benzodiazole compounds effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/AKT/mTOR .
Antimicrobial Activity
Benzodiazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays indicated that certain derivatives possess significant activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a controlled study involving mouse models, researchers administered varying doses of this compound. The results indicated a dose-dependent reduction in tumor size, with significant inhibition observed at higher concentrations. The mechanism was linked to the induction of apoptosis in cancer cells.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 2-chlorobenzyl halides and benzimidazole precursors. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Characterization via -NMR (400 MHz, DMSO-d) and LC-MS (ESI+) ensures structural fidelity and purity >95%. Monitoring reaction progress with TLC (R ~0.3 in 3:7 ethyl acetate/hexane) is critical .
Q. How can the compound’s antifungal activity be screened against common fungal strains?
- Methodological Answer : Use broth microdilution assays (CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs). Test strains like Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 media. Include positive controls (e.g., fluconazole) and measure optical density (OD) after 48 hours. Synergy studies with ergosterol biosynthesis inhibitors (e.g., terbinafine) may elucidate mechanism .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR in DMSO-d to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ ~5.2 ppm).
- FTIR : Detect O-H stretch (~3200–3500 cm) and benzodiazole C=N stretches (~1600 cm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction (if crystallized) for absolute configuration .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Methodological Answer : Grow single crystals via slow evaporation (methanol/chloroform). Collect diffraction data at 100 K using a synchrotron source (λ = 0.71073 Å). Refine structures with SHELXL (v.2018/3), applying anisotropic displacement parameters. Analyze torsion angles (e.g., benzodiazole vs. chlorophenyl planes) to assess intramolecular steric effects. Disorder in solvent molecules (e.g., methanol solvates) requires PART instructions in SHELX .
Q. What experimental designs are appropriate to investigate environmental degradation pathways?
- Methodological Answer : Conduct photolysis (UV-A/B light) and hydrolysis (pH 4–9 buffers) studies. Monitor degradation via LC-MS/MS (e.g., QTOF instrument, m/z 300–400 range). Identify metabolites using HRMS and compare with PubChem data. Assess soil persistence via OECD 307 guidelines (aerobic/anaerobic conditions, 14–100 days) .
Q. How can contradictory reports on biological activity be reconciled?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., substituent variations on the benzodiazole or chlorophenyl groups). Use molecular docking (AutoDock Vina) to predict binding affinities for fungal CYP51 enzymes. Validate with in vitro enzyme inhibition assays (e.g., lanosterol 14α-demethylase activity measured via GC-MS) .
Q. What strategies improve the compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Formulate as a nanosuspension (wet milling with poloxamer 188) to enhance aqueous solubility. Conduct oral bioavailability studies in rodent models (10 mg/kg dose). Quantify plasma concentrations via UPLC-PDA (λ = 254 nm, C column). Compare AUC with intravenous administration to calculate absolute bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
